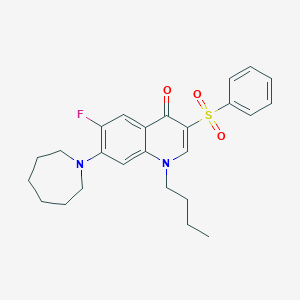
7-azepan-1-yl-1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-azepan-1-yl-1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Optical Properties and Applications :
- The study by Gaml (2018) explored the effects of UV irradiation on organic azo compounds related to quinolines. It was found that UV irradiation can increase the band gap and fluorescence emission intensity, altering material dispersion parameters. This indicates potential applications in optical devices or as color-emitting materials (Gaml, 2018).
Synthetic Methods and Derivatives :
- Albright and Du (2000) described a synthesis method for related quinoline derivatives. This study is significant for understanding the chemical pathways to create complex structures involving quinolines, which can be crucial for developing new materials or drugs (Albright & Du, 2000).
- Didenko et al. (2015) achieved the synthesis of new quinoxalines starting from a quinoxalin-2(1H)-one. The creation of various derivatives, including phenyl, formyl, and methylsulfonyl, showcases the versatility of the core structure in synthesizing diverse chemical compounds (Didenko et al., 2015).
Medicinal Chemistry and Drug Design :
- Breitenlechner et al. (2004) conducted research on novel azepane derivatives as inhibitors of protein kinase B (PKB). This research is a crucial example of how such structures can be used in medicinal chemistry, particularly in the design of enzyme inhibitors (Breitenlechner et al., 2004).
Environmental Applications and Sustainability :
- Xia et al. (2016) demonstrated the remote sulfonylation of aminoquinolines using environmentally friendly methods. This approach highlights the potential for sustainable and less odorous methods in chemical syntheses involving quinolines (Xia et al., 2016).
Propiedades
IUPAC Name |
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-butyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-2-3-13-28-18-24(32(30,31)19-11-7-6-8-12-19)25(29)20-16-21(26)23(17-22(20)28)27-14-9-4-5-10-15-27/h6-8,11-12,16-18H,2-5,9-10,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWBYJNABWCZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

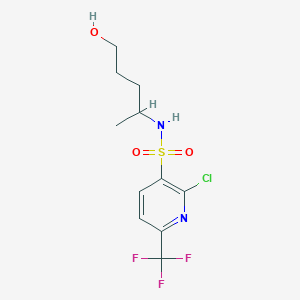
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2389679.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)
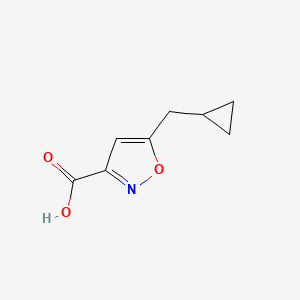
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)
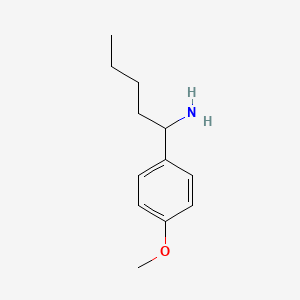
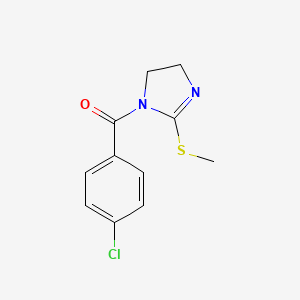
![(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2389688.png)
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2389693.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-(cyclopentylamino)ethyl)acetamide](/img/structure/B2389695.png)

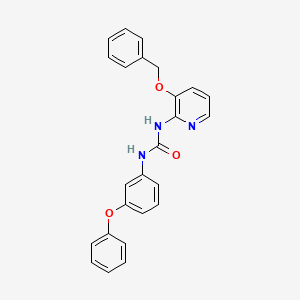
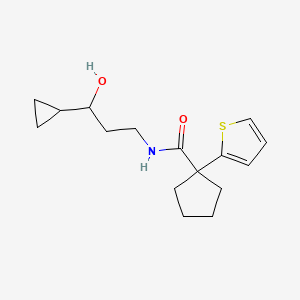
![N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B2389701.png)